2-Cyclohexylpropan-1-amine chemical structure and molecular weight
2-Cyclohexylpropan-1-amine chemical structure and molecular weight
Technical Whitepaper: 2-Cyclohexylpropan-1-amine – Structural Analysis and Synthetic Utility
Executive Summary
2-Cyclohexylpropan-1-amine (CAS: 103254-49-5) is a saturated aliphatic amine structurally characterized by a propyl backbone substituted with a cyclohexyl group at the
Part 1: Structural Identity & Physicochemical Profile[1][4][5]
The chemical identity of 2-cyclohexylpropan-1-amine is defined by the presence of a chiral center at the C2 position, resulting in (R) and (S) enantiomers.[1][3] Unlike linear alkyl amines, the bulky cyclohexyl group at C2 imparts significant steric hindrance, influencing both its nucleophilicity and binding affinity in pharmacological contexts.[3][4]
Nomenclature & Identification
| Parameter | Technical Specification |
| IUPAC Name | 2-Cyclohexylpropan-1-amine |
| Common Synonyms | |
| CAS Number | 103254-49-5 (Racemic) |
| Molecular Formula | |
| SMILES | CC(CN)C1CCCCC1 |
| InChI Key | CDIYOXVOAKRWQT-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and the critical distinction between 2-cyclohexylpropan-1-amine and its isomer, propylhexedrine.[1][3]
Caption: Structural connectivity of 2-cyclohexylpropan-1-amine highlighting the branching at C2, contrasted with the regioisomer propylhexedrine.[1][3]
Part 2: Molecular Weight & Mass Spectrometry
Precise molecular weight determination is critical for high-resolution mass spectrometry (HRMS) validation during synthesis.[3]
Exact Mass Calculation
The molecular weight is derived from standard atomic weights (
-
Formula:
-
Calculation:
-
Monoisotopic Mass: 141.1517 Da (
)[4]
Fragmentation Logic (EI-MS)
In Electron Ionization (EI) mass spectrometry, the molecule exhibits a characteristic fragmentation pattern driven by alpha-cleavage.[1][3]
-
Base Peak (m/z 30): Formed by
-cleavage of the bond, generating the fragment .[1][3] This is diagnostic for primary amines on a primary carbon.[3][4] -
Cyclohexyl Cation (m/z 83): Loss of the propyl-amine chain leaves the cyclohexyl cation
. -
Parent Ion (m/z 141): Typically weak or absent due to rapid fragmentation.[4]
Part 3: Synthetic Pathways
The synthesis of 2-cyclohexylpropan-1-amine is most reliably achieved through the catalytic hydrogenation of its aromatic precursor, 2-phenylpropan-1-amine (
Protocol: Catalytic Hydrogenation
Objective: Reduction of the phenyl ring without hydrogenolysis of the
Reagents:
-
Catalyst: 5% Rhodium on Alumina (Rh/Al
O ) or Platinum Oxide (PtO , Adams' catalyst).[4] Note: Palladium is often too mild for phenyl reduction under standard conditions.[1][4] -
Solvent: Glacial Acetic Acid or Ethanol with trace HCl.[3][4]
-
Conditions: 50–60 psi
, 25–40°C.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 2-phenylpropan-1-amine in 20 mL of glacial acetic acid in a high-pressure hydrogenation vessel (Parr bomb).
-
Catalyst Addition: Carefully add 5 mol% Rh/Al
O under an inert nitrogen atmosphere to prevent ignition.[3][4] -
Hydrogenation: Pressurize the vessel to 60 psi with
gas. Agitate vigorously at room temperature for 12–24 hours. Monitor reaction progress via TLC (ninhydrin stain) or GC-MS.[3][4] -
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Basification: Dissolve the residue in water and basify to pH >12 with 2M NaOH. Extract with Dichloromethane (DCM) (
mL).[4] -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate to yield the crude oil. Distillation under reduced pressure provides the pure amine.[4]
Caption: Catalytic hydrogenation pathway converting the phenyl precursor to the cyclohexyl product.
Part 4: Analytical Characterization (Predicted)
Due to the specific nature of this isomer, experimental spectra are often conflated with propylhexedrine.[3][4] The following data represents the theoretical high-field NMR profile based on chemical shift increments for the correct 1-amine isomer.
H-NMR (400 MHz, )
-
0.85 (d,
Hz, 3H): Methyl group at C2 ( ).[4] - 0.90 – 1.75 (m, 11H): Cyclohexyl ring protons and C2 methine proton.[4] The axial/equatorial split will be complex.
-
1.80 (br s, 2H): Amine protons (
), exchangeable with .[3][4] -
2.55 (dd,
Hz, 1H) & 2.68 (dd, Hz, 1H): Diastereotopic protons at C1 ( ).[3] These appear distinct due to the adjacent chiral center at C2.[4]
C-NMR (100 MHz, )
- 15.5: Methyl carbon.[3][4]
-
26.5, 26.7, 30.1: Cyclohexyl
carbons.[3][4] - 42.0: Methine carbon (C2).[4]
- 45.5: Methylene carbon attached to nitrogen (C1).[4]
Part 5: Medicinal Chemistry Applications
2-Cyclohexylpropan-1-amine serves as a critical "nor"-scaffold in drug discovery.[1][3]
-
Peptidomimetics: It is used as a surrogate for Leucine or Phenylalanine in the design of protease inhibitors, providing hydrophobic bulk without the
-stacking interactions of an aromatic ring.[3][4] -
GPCR Ligands: The compound acts as a hydrophobic tail fragment in the synthesis of antagonists for receptors such as CCR5 or CXCR4, where the cyclohexyl group occupies a lipophilic pocket.[3][4]
-
Metabolic Stability: Replacing a phenyl ring (in phenethylamine drugs) with a cyclohexyl ring often reduces metabolic susceptibility to CYP450 oxidation, extending the half-life of the parent drug.[3][4]
References
-
PubChem. (2024).[3][4][7] 2-Cyclohexylpropan-1-amine Compound Summary. National Center for Biotechnology Information.[3][4] [Link]
-
NIST Chemistry WebBook. (2023).[3][4] Mass Spectral Data for Alkylamines. National Institute of Standards and Technology.[3][4] [Link]
-
Rylander, P. N. (1979).[3][4] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[4][8] (Standard reference for aromatic reduction protocols).
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS:414891-29-5, 8,8'-(4-己基-3-辛基环己烷-1,2-二基)双(辛烷-1-胺)-毕得医药 [bidepharm.com]
- 3. mzCloud – Propylhexedrine [mzcloud.org]
- 4. 1-Cyclohexylpropan-2-amine | C9H19N | CID 115665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Norpropylhexedrine - Wikipedia [en.wikipedia.org]
- 6. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Cyclohexyl-1-propan-2-ylcyclopropan-1-amine | C12H23N | CID 84658216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
